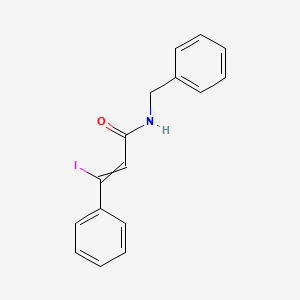
N-Benzyl-3-iodo-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-iodo-3-phenylprop-2-enamide is a chemical compound with the molecular formula C16H14INO It is known for its unique structure, which includes an iodine atom, a benzyl group, and a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-iodo-3-phenylprop-2-enamide typically involves the reaction of benzylamine with 3-iodo-3-phenylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-iodo-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, or ethers.
Oxidation Reactions: Products include oxides, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-iodo-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of N-Benzyl-3-iodo-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The iodine atom and the benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-3-iodo-3-phenylprop-2-enamide can be compared with other similar compounds such as:
N-Benzyl-3-bromo-3-phenylprop-2-enamide: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
N-Benzyl-3-chloro-3-phenylprop-2-enamide: Contains a chlorine atom instead of iodine. It may have different chemical properties and applications.
N-Benzyl-3-fluoro-3-phenylprop-2-enamide: Contains a fluorine atom instead of iodine. It may show different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential biological activities compared to its halogenated analogs.
Eigenschaften
CAS-Nummer |
601521-87-3 |
|---|---|
Molekularformel |
C16H14INO |
Molekulargewicht |
363.19 g/mol |
IUPAC-Name |
N-benzyl-3-iodo-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H14INO/c17-15(14-9-5-2-6-10-14)11-16(19)18-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19) |
InChI-Schlüssel |
WKORREVOKXTQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C=C(C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
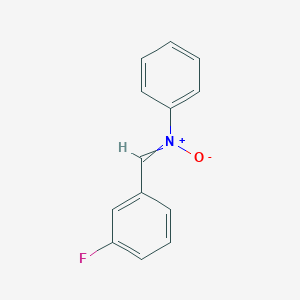
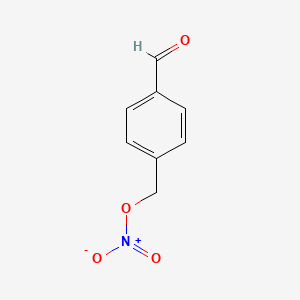

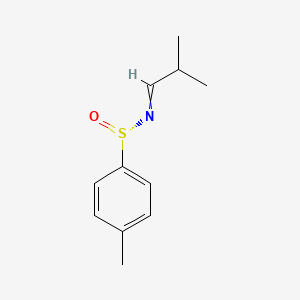

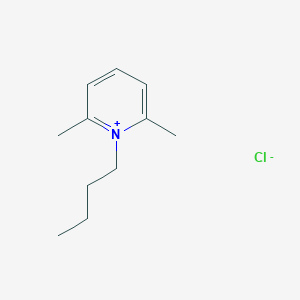

![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)

![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)


